molecular formula C9H13NO6S B1390604 Methanesulfonic acid amino 4-methoxybenzoate CAS No. 872851-29-1

Methanesulfonic acid amino 4-methoxybenzoate

Cat. No.: B1390604
CAS No.: 872851-29-1
M. Wt: 263.27 g/mol
InChI Key: BRAGXFVVHCGEEJ-UHFFFAOYSA-N
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Description

Methanesulfonic acid amino 4-methoxybenzoate is a chemical compound with the molecular formula C9H13NO6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methanesulfonic acid group, an amino group, and a 4-methoxybenzoate group, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid amino 4-methoxybenzoate typically involves the reaction of methanesulfonic acid with 4-methoxybenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as crystallization or distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid amino 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Methanesulfonic acid amino 4-methoxybenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methanesulfonic acid amino 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The methanesulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The amino and methoxy groups may interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid amino 4-methoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

amino 4-methoxybenzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.CH4O3S/c1-11-7-4-2-6(3-5-7)8(10)12-9;1-5(2,3)4/h2-5H,9H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAGXFVVHCGEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872851-29-1
Record name methanesulfonic acid amino 4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonic acid amino 4-methoxybenzoate
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